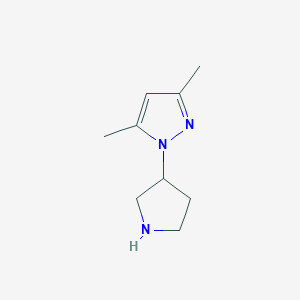![molecular formula C14H17N3S B1419360 1-[(4-Phényl-1,3-thiazol-2-yl)méthyl]pipérazine CAS No. 1040631-43-3](/img/structure/B1419360.png)
1-[(4-Phényl-1,3-thiazol-2-yl)méthyl]pipérazine
Vue d'ensemble
Description
1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine is a useful research compound. Its molecular formula is C14H17N3S and its molecular weight is 259.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antimicrobienne
Des composés similaires à la “1-[(4-Phényl-1,3-thiazol-2-yl)méthyl]pipérazine” ont été étudiés pour leurs propriétés antimicrobiennes. Par exemple, des dérivés de composés thiazoliques se sont avérés prometteurs dans la lutte contre diverses infections bactériennes et fongiques .
Recherche sur le cancer
Les dérivés thiazoliques ont été explorés pour leurs potentielles activités antitumorales et cytotoxiques. Des études ont rapporté que certains composés thiazoliques présentent des effets puissants sur les lignées cellulaires tumorales humaines, y compris le cancer de la prostate .
Propriétés antioxydantes
La recherche a indiqué que les dérivés thiazoliques peuvent posséder des propriétés antioxydantes significatives. Ceci est mesuré par leur capacité à piéger les radicaux libres et à protéger contre le stress oxydatif .
Inhibition enzymatique
Les composés thiazoliques ont été utilisés dans la conception d'inhibiteurs enzymatiques. Ces inhibiteurs peuvent jouer un rôle crucial dans le traitement des maladies en ciblant des enzymes spécifiques impliquées dans les voies de la maladie .
Conception et synthèse de médicaments
Le motif structural du thiazole est souvent intégré dans la conception et la synthèse de nouveaux médicaments en raison de sa polyvalence et de la diversité des activités biologiques qu'il peut conférer à une molécule .
Sondes biologiques
Les dérivés thiazoliques peuvent servir de sondes biologiques pour suivre et étudier divers processus biologiques et interactions au sein de systèmes complexes .
Mécanisme D'action
Target of Action
Compounds with similar structures have been found to exhibit antifungal activities .
Mode of Action
It’s worth noting that similar compounds have been found to induce oxidative damage in candida albicans . This suggests that the compound may interact with its targets to increase the production of reactive oxygen species (ROS), leading to oxidative stress and cellular damage .
Biochemical Pathways
Similar compounds have been found to elevate the expression of genes related to anti-oxidative stress response, including cap1, cta1, trr1, and sods . This suggests that the compound may affect pathways related to oxidative stress response.
Pharmacokinetics
It’s worth noting that thiazole, a component of the compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This could potentially impact the bioavailability of the compound.
Result of Action
Similar compounds have been found to induce considerable dna damage, which plays a critical role in antifungal-induced cellular death . This suggests that the compound may have similar effects.
Action Environment
It’s worth noting that the compound’s structure includes a thiazole ring, which is planar and characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This could potentially influence the compound’s stability and reactivity under different environmental conditions.
Analyse Biochimique
Biochemical Properties
1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The thiazole ring in the compound is known to interact with enzymes such as oxidoreductases and transferases, facilitating redox reactions and the transfer of functional groups . Additionally, the piperazine moiety can form hydrogen bonds and hydrophobic interactions with proteins, influencing their conformation and activity . These interactions can modulate enzyme activity, protein-protein interactions, and signal transduction pathways.
Cellular Effects
1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine exhibits various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins . This can impact pathways such as MAPK/ERK and PI3K/Akt, which are crucial for cell proliferation, differentiation, and survival . Additionally, 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine can affect gene expression by interacting with transcription factors and epigenetic modifiers, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of action of 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The thiazole ring can bind to the active sites of enzymes, inhibiting their activity by forming stable complexes . This inhibition can affect metabolic pathways and cellular processes. The piperazine moiety can interact with receptors and ion channels, modulating their activity and influencing cellular signaling . Additionally, the compound can induce changes in gene expression by interacting with DNA and histone proteins, leading to alterations in chromatin structure and transcriptional activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine can change over time due to its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH, temperature, or light . Long-term studies have shown that prolonged exposure to 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine can lead to adaptive cellular responses, such as upregulation of detoxification enzymes and stress response pathways . These changes can influence the compound’s efficacy and toxicity in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine vary with different dosages in animal models. At low doses, the compound can exhibit therapeutic effects, such as antimicrobial and antitumor activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage . These findings highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing toxicity.
Metabolic Pathways
1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates and metabolites . These metabolites can further interact with cellular components, influencing metabolic flux and metabolite levels . Additionally, the compound can affect the activity of key metabolic enzymes, such as glycolytic and tricarboxylic acid cycle enzymes, altering cellular energy production and metabolic homeostasis .
Transport and Distribution
The transport and distribution of 1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins and organelles, influencing its localization and accumulation . The distribution of the compound within tissues can be affected by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
1-[(4-Phenyl-1,3-thiazol-2-yl)methyl]piperazine exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through targeting signals and post-translational modifications . In the nucleus, it can interact with DNA and transcription factors, influencing gene expression . In the mitochondria, it can affect mitochondrial function and energy production . The subcellular localization of the compound is crucial for its biochemical and pharmacological effects.
Propriétés
IUPAC Name |
4-phenyl-2-(piperazin-1-ylmethyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3S/c1-2-4-12(5-3-1)13-11-18-14(16-13)10-17-8-6-15-7-9-17/h1-5,11,15H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHWGCAPAMGVUHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=NC(=CS2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


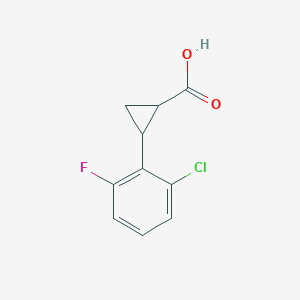
![2-[2-(Trifluoromethoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B1419278.png)
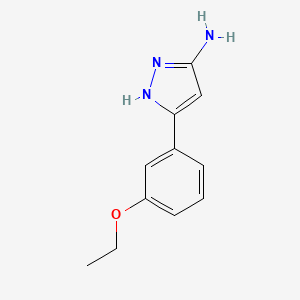
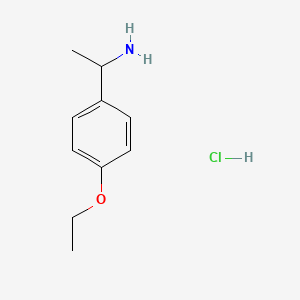
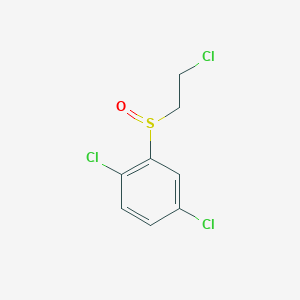
![3-[(2-Oxooxolan-3-yl)sulfamoyl]benzoic acid](/img/structure/B1419284.png)

![Ethyl 3-(5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoate](/img/structure/B1419286.png)
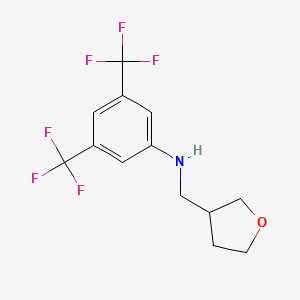

![3-{5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-yl}propan-1-amine dihydrochloride](/img/structure/B1419293.png)
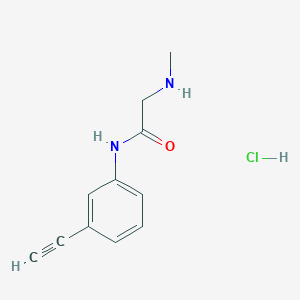
![tert-butyl N-[2-amino-2-(4-fluoro-3-methylphenyl)ethyl]carbamate](/img/structure/B1419298.png)
